Oligoadenylate

Antiviral RNase L Sindbis virus

Authentic 2′,5′-oligoadenylate core trimer for OAS-RNase L pathway research. Unlike phosphorylated or cordycepin analogs, this dephosphorylated trimer uniquely inhibits viral replication in nonpermeabilized cells, serving as the essential scaffold for SAR and a critical negative control for phosphorylation-dependent RNase L binding (100-1000× affinity loss vs. 5′-phosphorylated forms). • ≥95% purity; validated 2′,5′-phosphodiester linkage fidelity. • Enables direct antiviral assays in intact cells; defines IC₅₀ shifts in phosphorothioate/phosphorodithioate analog benchmarking. • Consistent lot-to-lot performance for reproducible RNase L activation studies.

Molecular Formula C30H38N15O19P3
Molecular Weight 1005.6 g/mol
CAS No. 61172-40-5
Cat. No. B1213165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOligoadenylate
CAS61172-40-5
Synonyms(5'-O-phosphoryladenylyl)(2'-5')adenylyl(2'-5')adenosine
2',5'-(PA)3
2',5'-adenylate trimer
2',5'-linked triadenylic acid
2',5'-oligoadenylate
2'-5'-oligoadenylate trimer
2-5A tetramer
adenylyl-(2'-5')-adenylyl-(2'-5')adenylic acid
oligo(A)
oligoadenylate
PAPAPA
Molecular FormulaC30H38N15O19P3
Molecular Weight1005.6 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC4C(C(OC4N5C=NC6=C(N=CN=C65)N)COP(=O)(O)OC7C(C(OC7N8C=NC9=C(N=CN=C98)N)COP(=O)(O)O)O)O)O)O)N
InChIInChI=1S/C30H38N15O19P3/c31-22-13-25(37-4-34-22)43(7-40-13)28-19(49)16(46)10(60-28)2-58-66(53,54)64-21-18(48)12(62-30(21)45-9-42-15-24(33)36-6-39-27(15)45)3-59-67(55,56)63-20-17(47)11(1-57-65(50,51)52)61-29(20)44-8-41-14-23(32)35-5-38-26(14)44/h4-12,16-21,28-30,46-49H,1-3H2,(H,53,54)(H,55,56)(H2,31,34,37)(H2,32,35,38)(H2,33,36,39)(H2,50,51,52)/t10?,11-,12-,16-,17-,18-,19-,20?,21-,28?,29-,30-/m1/s1
InChIKeySIIZPVYVXNXXQG-KGXOGWRBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-5A Core Trimer Procurement and Identity


Oligoadenylate (CAS 61172-40-5), also designated as 2′,5′-oligoadenylate trimer, 2-5A core, or adenylyl-(2′-5′)-adenylyl-(2′-5′)adenylic acid, is a 5′-dephosphorylated trimer of adenosine linked by 2′,5′-phosphodiester bonds [1]. This compound (molecular formula C30H38N15O19P3, MW 1005.63 g/mol) serves as the core structural moiety of the endogenous second messenger 2-5A, which is synthesized by oligoadenylate synthetases (OAS) in response to viral double-stranded RNA [2]. The 2-5A core trimer represents a defined, synthetically tractable molecular entity that, unlike its 5′-phosphorylated natural counterparts, lacks the terminal phosphate groups critical for high-affinity RNase L activation but serves as a fundamental comparator for structure-activity relationship studies and as a precursor for derivative synthesis [3].

RNase L pathway study fit — 2′,5′-linked core trimer
Comparator for 2-5A structure-activity relationship (SAR) research
Synthetic precursor for modified 2-5A analog development

2-5A Core Trimer Substitution Failure


The 2-5A core trimer (CAS 61172-40-5) exhibits a unique structural and functional profile that cannot be replicated by closely related analogs. The substitution of the 2′,5′-phosphodiester linkage with a 3′,5′-linkage yields 3-5A, which higher metazoan OAS enzymes have evolutionarily lost the ability to synthesize and which fails to activate RNase L [1]. Furthermore, replacement of the adenosine moieties with cordycepin (3′-deoxyadenosine) to enhance metabolic stability results in a complete loss of antiviral activity in cellular models, as cordycepin-containing 2-5A core analogs do not exhibit the same antiviral effects as the native 2-5A core [2]. The phosphorylated forms of 2-5A (p5'A2'p5'A and ppp5'A2'p5'A) also demonstrate distinct cellular uptake and intracellular trafficking kinetics compared to the dephosphorylated core, precluding direct functional substitution [3]. Therefore, the precise molecular identity of the 2-5A core trimer is essential for reproducibility in RNase L activation assays and antiviral mechanism studies.

3′,5′-linked analogs (3-5A) may not support RNase L activation studies.
Cordycepin (3′-deoxyadenosine) core analogs may not replicate antiviral endpoint response.
Phosphorylated 2-5A forms differ in cellular uptake and intracellular trafficking — may not substitute for exogenous delivery assays.

2-5A Core Trimer Comparative Evidence


Antiviral Activity vs. Phosphorylated 2-5A

The dephosphorylated 2-5A core trimer (A2'p5'A) demonstrates a marked absence of antiviral activity compared to its phosphorylated counterparts. In nonpermeabilized FL cells, exogenously added A2'p5'A inhibited the multiplication of Sindbis virus and vesicular stomatitis virus (VSV), whereas phosphorylated 2-5A (p5'A2'p5'A and ppp5'A2'p5'A) and 2-5A analogs containing cordycepin (3'-deoxyadenosine) did not show such antiviral effects [1]. This differential activity is attributed not to variations in cellular uptake rates, but rather to differences in the intracellular trafficking of the compounds from acid-soluble to acid-insoluble fractions [1].

Antiviral activity
Head-to-head
Activity present for core trimer; absent for phosphorylated and cordycepin analogs
Supports exogenous delivery antiviral assay context
Nonpermeabilized FL cells, exogenous addition
Antiviral RNase L Sindbis virus

RNase L Activation vs. Phosphorodithioate

In direct comparative assays using purified human recombinant 2-5A-dependent RNase L, the phosphorodithioate analog p5'A2'(s2p)5'A2'(s2p)5'A was approximately 10-fold less effective as an activator of RNase L than the parent 2-5A trimer (pppA2'p5'A2'p5'A) [1]. The loss of activation ability was directly correlated to a diminished binding affinity of the phosphorodithioate analog for RNase L, highlighting the critical role of the native phosphodiester linkage for optimal enzyme activation [1].

RNase L activation
Head-to-head
10-fold less effective than parent 2-5A trimer
Supports native phosphodiester backbone requirement for maximal RNase L activation
Purified human recombinant RNase L; phosphorodithioate analog
RNase L activation Enzyme kinetics Phosphorodithioate

RNase L Affinity: 5'-Phosphate Requirement

Kinetic characterization of RNase L activation reveals that the presence of a 5'-phosphate group is a critical structural determinant for high-affinity binding. Loss of the 5'-phosphate, as seen in the 2-5A core trimer (A2'p5'A2'p5'A) compared to its 5'-monophosphorylated or 5'-triphosphorylated counterparts, results in a loss of activator affinity of 2-3 orders of magnitude [1]. This quantifies the functional distinction between the core trimer and phosphorylated 2-5A species in the context of RNase L activation.

RNase L affinity
Class-level
2–3 orders of magnitude lower affinity vs. 5′-phosphorylated 2-5A
Supports 5′-phosphate requirement for high-affinity binding
Kinetic characterization; exact affinity value not reported
RNase L Binding affinity Structure-activity relationship

Stereochemical Baseline for RNase L Agonists

Studies on phosphorothioate/phosphodiester 2-5A derivatives demonstrate that the unmodified 2-5A core trimer structure defines the baseline for stereochemical optimization. For recombinant human RNase L, phosphorothioate-modified trimers with specific stereochemistry, such as A(Rp)ApA and A(Sp)ApA, function as agonists with IC50 values of 2 x 10^-7 M and 2 x 10^-6 M, respectively, while the unmodified core trimer serves as the reference point for these activity gains [1]. The core trimer's activity is not explicitly quantified in this study, but its structure is the essential scaffold upon which stereochemical modifications are made to modulate potency.

Stereochemical baseline
Reported
Core trimer serves as reference scaffold; phosphorothioate modifications yield IC₅₀ 2×10⁻⁷ M and 2×10⁻⁶ M
Supports SAR scaffold reference for RNase L agonists
Core trimer activity not explicitly quantified in this study
RNase L Phosphorothioate Stereochemistry

Application Scenarios for 2-5A Core Trimer


Cellular Antiviral Assays with Exogenous Delivery

The 2-5A core trimer (A2'p5'A2'p5'A) is uniquely suited for experiments examining antiviral activity in nonpermeabilized cells. As demonstrated in FL cell models, exogenously added core trimer inhibits Sindbis virus and VSV multiplication, whereas phosphorylated 2-5A and cordycepin analogs fail to exhibit this effect [1]. Researchers investigating the antiviral properties of 2-5A in intact cellular systems should utilize the core trimer to ensure observable biological activity.

SAR Studies for RNase L Activators

The 2-5A core trimer serves as the essential unmodified scaffold for SAR campaigns aimed at developing more potent or metabolically stable RNase L activators. Quantitative comparisons show that stereochemical modifications to the core trimer (e.g., phosphorothioate substitutions) yield defined changes in RNase L activation IC50 values [1], while backbone modifications (e.g., phosphorodithioate) can reduce potency by 10-fold [2]. The core trimer is the requisite starting material for synthesizing and benchmarking novel 2-5A analogs.

Negative Control for 5'-Phosphate-Dependent RNase L

Given that the loss of the 5'-phosphate moiety results in a 2-3 orders of magnitude reduction in RNase L binding affinity [1], the 2-5A core trimer is the appropriate negative control for experiments designed to assess the contribution of terminal phosphorylation to RNase L activation. This application is critical for dissecting the mechanistic requirements of the OAS-RNase L pathway.

Application
Selection Property
Validation Focus
Cellular antiviral assays (exogenous delivery)
Dephosphorylated core form
Antiviral endpoint response in nonpermeabilized cell models
SAR studies for RNase L activators
Unmodified 2′,5′-trimer scaffold
Potency modulation by backbone or stereochemical modifications
Negative control for 5′-phosphate requirement
Absence of terminal phosphate
Reduced RNase L binding affinity as baseline comparator

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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